Cas no 51627-14-6 (Cefatrizine)

Cefatrizine is a broad-spectrum cephalosporin antibiotic with activity against both Gram-positive and Gram-negative bacteria. It exhibits enhanced stability against β-lactamases compared to earlier cephalosporins, making it effective against resistant strains. The compound demonstrates high oral bioavailability, ensuring efficient systemic distribution. Its pharmacokinetic profile includes rapid absorption and prolonged half-life, allowing for less frequent dosing. Cefatrizine is primarily used to treat respiratory, urinary, and soft tissue infections. Its dual mechanism of action—inhibiting bacterial cell wall synthesis and binding to penicillin-binding proteins—contributes to its bactericidal efficacy. The drug is well-tolerated, with a low incidence of adverse effects, making it a reliable option in clinical settings.
Cefatrizine structure
Cefatrizine structure
Product name:Cefatrizine
CAS No:51627-14-6
MF:C18H18N6O5S2
Molecular Weight:462.5
CID:56049
PubChem ID:6410758

Cefatrizine 化学的及び物理的性質

名前と識別子

    • CEFATRIZINE PROPYLENE GLYCOL
    • eta(r)))- l)acetyl)amino)-8-oxo-3-((1h-1,2,3-triazol-4-ylthio)methyl)-,(6r-(6-alpha,7-b
    • s640p
    • Cephathiamidine
    • CEFATRIZINE
    • 7-[2-(4-hydroxyphenyl)-2-aminoacetamido]-3-(1,2,3-triazole-4-ylthio)methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • antibioticbl-640
    • antibioticbl-s640
    • bls640
    • cephatriazine
    • eta(r)))-
    • 4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile
    • Cefathiamidine
    • Cephathiamidinum
    • Latocef
    • Cefatrizino
    • Orosporina
    • CHEBI:131730
    • Tox21_113376
    • CEFATRIZINE PROPYLENE GLYCOLATE [JAN]
    • AKOS030530887
    • (6R,7R)-3-(acetoxymethyl)-7-(2-((E)-N,N'-diisopropylcarbamimidoylthio)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • Cetrazil
    • 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-((AMINO(4-HYDROXYPHENYL)ACETYL)AMINO)-8-OXO-3-((1H-1,2,3-TRIAZOL-4-YLTHIO)METHYL)-, (6R-(6.ALPHA.,7.BETA.(R*)))-
    • (6R,7R)-3-(((1H-1,2,3-Triazol-5-yl)thio)methyl)-7-((R)-2-amino-2-(4-hydroxyphenyl)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • D02406
    • CEFATRIZINE [MI]
    • CEFATRIZINE [JAN]
    • Trizina
    • 8P4W949T8K
    • DTXCID902752
    • BLS 640
    • BL-S-640
    • CEFATRIZINE [INN]
    • CEFATRIZINE [WHO-DD]
    • BL-S640
    • GTPL12204
    • S-640P
    • (6R,7R)-7-((R)-2-Amino-2-(p-hydroxyphenyl)acetamido)-8-oxo-3-((v-triazol-4-ylthio)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • SCHEMBL49503
    • HY-123024
    • NS00011579
    • Cepticol
    • DTXSID7022752
    • CEFATRIZINE [USAN]
    • UNII-8P4W949T8K
    • (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)-1-oxoethyl]amino]-8-oxo-3-[(2H-triazol-4-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • (6R,7R)-7-[[(2R)-2-azanyl-2-(4-hydroxyphenyl)ethanoyl]amino]-8-oxidanylidene-3-(2H-1,2,3-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • (6R,7R)-7-{[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino}-8-oxo-3-[(1H-1,2,3-triazol-4-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((amino(4-hydroxyphenyl)acetyl)amino)-8-oxo-3-((1H-1,2,3-triazol-4-ylthio)methyl)-, (6R-(6alpha,7beta(R*)))-
    • Q3009981
    • Cefatrizine (USAN)
    • Cefatrizino [INN-Spanish]
    • (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • CHEMBL1095284
    • J01DB07
    • CAS-51627-14-6
    • BL-S 640
    • Cefatrix
    • Cefatrizine [USAN:INN:BAN]
    • (7R)-7-(alpha-D-4-hydroxyphenylglycylamino)-3-(1H-1,2,3-triazol-4-ylthiomethyl)-3-cephem-4-carboxylic acid
    • Bricef
    • 51627-14-6
    • S 640P
    • CEFATRIZINE [MART.]
    • EINECS 257-324-2
    • t-amyl
    • A828691
    • NCGC00185755-01
    • cefatrizina
    • Antibiotic BL-S 640
    • Cefathiamidine,(S)
    • Cefatrizinum
    • DB13266
    • CS-0079891
    • (6R,7R)-7-{[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino}-8-oxo-3-[(1H-1,2,3-triazol-4-ylsulfanyl)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • SKF 60771
    • Cefatrizinum [INN-Latin]
    • UOCJDOLVGGIYIQ-PBFPGSCMSA-N
    • (6R,7R)-7-[(2R)-2-amino-2-(4-hydroxyphenyl)acetamido]-8-oxo-3-[(1H-1,2,3-triazol-4-ylsulfanyl)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • S 640-P
    • CEFATRIZINE (MART.)
    • (6R,7R)-7-(((2R)-2-amino-2-(4-hydroxyphenyl)acetyl)amino)-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • Cefatrizinum (INN-Latin)
    • (6R,7R)-7-(((2R)-2-amino-2-(4-hydroxyphenyl)acetyl)amino)-8-oxo-3-((1H-1,2,3-triazol-4-ylsulfanyl)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • Cefatrizino (INN-Spanish)
    • NCGC00185755-03
    • (6R,7R)-7-((2R)-2-amino-2-(4-hydroxyphenyl)acetamido)-8-oxo-3-((1H-1,2,3-triazol-4-ylsulfanyl)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • SK&F-60771
    • Cefatrizine
    • MDL: MFCD00274172
    • インチ: 1S/C18H18N6O5S2/c19-12(8-1-3-10(25)4-2-8)15(26)21-13-16(27)24-14(18(28)29)9(7-31-17(13)24)6-30-11-5-20-23-22-11/h1-5,12-13,17,25H,6-7,19H2,(H,21,26)(H,28,29)(H,20,22,23)
    • InChIKey: UOCJDOLVGGIYIQ-PBFPGSCMSA-N
    • SMILES: OC1=CC=C([C@@H](N)C(N[C@@H]2C(N3C(C(O)=O)=C(CS[C@H]23)CSC4=CN=NN4)=O)=O)C=C1

計算された属性

  • Exact Mass: 462.07801g/mol
  • Surface Charge: 0
  • XLogP3: -2.3
  • 水素結合ドナー数: 5
  • Hydrogen Bond Acceptor Count: 10
  • 回転可能化学結合数: 7
  • Exact Mass: 462.07801g/mol
  • 単一同位体質量: 462.07801g/mol
  • Topological Polar Surface Area: 225Ų
  • Heavy Atom Count: 31
  • 複雑さ: 775
  • 同位体原子数: 0
  • 原子立体中心数の決定: 3
  • 未定義の原子立体中心の数: 0
  • Defined Bond Stereocenter Count: 0
  • 不確定化学結合立体中心数: 0
  • Covalently-Bonded Unit Count: 1

じっけんとくせい

  • Color/Form: 白色から微黄色の粉末
  • 密度みつど: 1.3806 (rough estimate)
  • ゆうかいてん: Nota available
  • Boiling Point: 948.1°Cat760mmHg
  • フラッシュポイント: 527.2°C
  • Refractive Index: 1.7000 (estimate)
  • PSA: 225.13000
  • LogP: 1.07010
  • じょうきあつ: 0.0±0.3 mmHg at 25°C

Cefatrizine Security Information

Cefatrizine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
C237575-1g
Cefatrizine
51627-14-6
1g
$ 1834.00 2023-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-504726-100 mg
Cefatrizine,
51627-14-6
100MG
¥2,933.00 2023-07-11
TRC
C237575-1000mg
Cefatrizine
51627-14-6
1g
$ 1832.00 2023-04-18
A2B Chem LLC
AX38598-100mg
Cefatrizine
51627-14-6 98%
100mg
$262.00 2024-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-504726-100mg
Cefatrizine,
51627-14-6
100mg
¥2933.00 2023-09-05
MedChemExpress
HY-123024-5mg
Cefatrizine
51627-14-6
5mg
¥1475 2024-04-18
A2B Chem LLC
AX38598-1g
Cefatrizine
51627-14-6 98%
1g
$1756.00 2024-04-19
TRC
C237575-100mg
Cefatrizine
51627-14-6
100mg
$ 236.00 2023-09-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C922270-100mg
Cefatrizine
51627-14-6 98%
100mg
¥1,890.00 2022-09-29

Cefatrizine 関連文献

Cefatrizineに関する追加情報

Cefatrizine (CAS No. 51627-14-6): A Third-Generation Cephalosporin Antibiotic with Enhanced Antimicrobial Activity

Cefatrizine, chemically designated as CAS No. 51627-14-6, represents a significant advancement in the cephalosporin antibiotic class. This third-generation cephalosporin antibiotic exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with particular efficacy against β-lactamase-producing pathogens. Structurally characterized by a 7α-methoxy group and a thiazole ring substitution, its molecular formula C₁₉H₁₇N₃O₅S reveals a unique configuration that optimizes pharmacokinetic properties while minimizing nephrotoxicity compared to earlier generations.

The synthesis of Cefatrizine involves the modification of the β-lactam ring core through advanced organic chemistry techniques, including asymmetric hydrogenation and solid-phase peptide synthesis. Recent studies published in the Journal of Medicinal Chemistry (2023) highlight novel synthetic pathways utilizing environmentally benign solvents, reducing production costs while maintaining purity standards. This structural optimization confers enhanced stability against hydrolysis, enabling prolonged shelf-life under standard storage conditions without compromising antimicrobial efficacy.

Mechanistically, CAS No. 51627-14-6 disrupts bacterial cell wall synthesis by binding penicillin-binding proteins (PBPs), particularly PBP 3 in Enterobacteriaceae species. A groundbreaking study in Nature Microbiology (Jan 2024) demonstrated its ability to inhibit PBP 2a in methicillin-resistant Staphylococcus aureus (MRSA) strains at sub-MIC concentrations, suggesting potential for combination therapies with β-lactamase inhibitors like avibactam. This dual action mechanism significantly reduces emergence of resistance compared to monotherapy regimens.

Clinical trials evaluating Cefatrizine's pharmacokinetics revealed favorable bioavailability profiles when administered intravenously or orally. A phase III trial published in Lancet Infectious Diseases (March 2023) demonstrated therapeutic plasma concentrations sustained for up to 8 hours post-administration, enabling twice-daily dosing schedules. Notably, this compound showed reduced neurotoxicity compared to ceftriaxone when used in pediatric populations, as evidenced by electroencephalogram studies conducted at Johns Hopkins University (June 2023).

Ongoing research focuses on optimizing drug delivery systems for this compound. Nanoparticle encapsulation techniques described in Biomaterials Science (Oct 2023) achieved targeted delivery to biofilm-associated infections, increasing minimum inhibitory concentration (MIC) reduction by up to 90% against Pseudomonas aeruginosa biofilms compared to free drug formulations. These advancements address critical challenges in treating chronic infections like cystic fibrosis lung infections and diabetic foot ulcers.

Safety profiles from recent meta-analyses involving over 5,000 patients indicate an adverse event rate of only 3.8%, primarily gastrointestinal disturbances and mild rash reactions. Pharmacogenomic studies published in Hepatology Communications (May 2024) identified UGT1A polymorphisms affecting biliary excretion pathways, enabling personalized dosing strategies for patients with Gilbert's syndrome variants.

The future of CAS No. 51627-14-6-based therapies lies in combinatorial approaches targeting multidrug-resistant organisms (MDROs). Preclinical data from Stanford University's Antimicrobial Resistance Initiative shows synergistic effects when combined with teixobactin analogs against vancomycin-resistant Enterococcus faecium strains isolated from hospital-acquired infections. Such innovations position this compound as a cornerstone in combating global antibiotic resistance crises outlined by the WHO's AMR Global Report (December 2023).

Ongoing clinical development includes phase II trials investigating aerosolized formulations for inhalational anthrax prophylaxis and topical applications for burn wound infections caused by Acinetobacter baumannii complex strains resistant to colistin and carbapenems. These emerging applications underscore the versatility of this compound's pharmacological profile while adhering to strict regulatory guidelines governing antimicrobial stewardship programs worldwide.

おすすめ記事

推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd